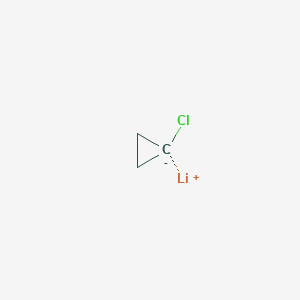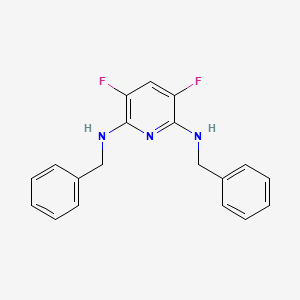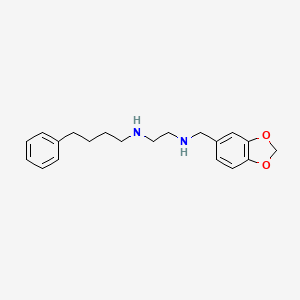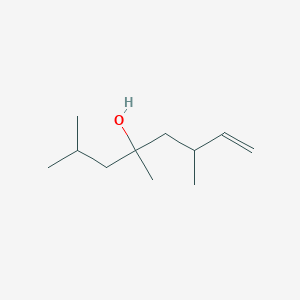![molecular formula C16H19NO5 B14241581 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- CAS No. 501683-81-4](/img/structure/B14241581.png)
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-: is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the tyrosine molecule .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylformamide (DMF) as a solvent, with bromoethane and potassium carbonate as reagents . The reaction is carried out under reflux conditions, and the product is purified by filtration and evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The Boc protecting group can be removed under acidic conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of L-Tyrosine derivatives without the Boc group.
Substitution: Formation of substituted tyrosine derivatives.
科学研究应用
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The ethynyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect protein synthesis and metabolic pathways .
相似化合物的比较
Similar Compounds
- L-Tyrosine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-(1,1-dimethylethyl)-
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- is unique due to the presence of both the Boc protecting group and the ethynyl group. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
501683-81-4 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
(2S)-3-(3-ethynyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-5-11-8-10(6-7-13(11)18)9-12(14(19)20)17-15(21)22-16(2,3)4/h1,6-8,12,18H,9H2,2-4H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI 键 |
IWVDRFRMZHNZIH-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)C#C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)C#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)


![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)



![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)

![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)



![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
